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Abstract

Firibastat is a first-in-class, orally active, centrally-acting antihypertensive agent that represents

a novel therapeutic approach to managing hypertension.[1] As a prodrug, Firibastat is designed

to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.[2][3]

EC33 is a selective and specific inhibitor of brain aminopeptidase A (APA), a key enzyme in the

brain renin-angiotensin system (RAS).[1][4] By preventing the conversion of Angiotensin-II to

Angiotensin-III, Firibastat mitigates the downstream effects of Angiotensin-III, which include

increased sympathetic tone, vasopressin release, and baroreflex inhibition.[2][4][5] This

technical guide provides an in-depth overview of Firibastat's molecular structure,

physicochemical properties, mechanism of action, and key pharmacological data, supported by

experimental methodologies and pathway visualizations.

Molecular Structure and Physicochemical
Properties
Firibastat, also known by its development codes QGC-001 and RB-150, is a synthetic molecule

designed for optimal central nervous system penetration and targeted enzyme inhibition.[6][7]
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The active inhibitor of aminopeptidase A, a molecule known as EC33 ((3S)-3-amino-4-sulfanyl-

butane-1-sulfonic acid), cannot effectively cross the gastrointestinal or blood-brain barriers

when administered orally.[3][8] To overcome this, Firibastat was developed as a prodrug

consisting of two EC33 molecules linked by a disulfide bridge.[2][3] This structural modification

masks the thiol group, which is crucial for enzyme interaction, allowing the molecule to be

absorbed and to penetrate the brain.[3] Once in the brain, the disulfide bond is cleaved by brain

reductases, releasing two active EC33 molecules at the target site.[2][3][5]

Physicochemical and Identification Data
The key chemical identifiers and properties of Firibastat are summarized in the table below.

This information is critical for researchers in analytical chemistry, formulation development, and

drug metabolism studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.mdpi.com/1422-0067/23/3/1459
https://www.researchgate.net/publication/344543278_Firibastat_An_Oral_First-in-Class_Brain_Aminopeptidase_A_Inhibitor_for_Systemic_Hypertension
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836050/
https://www.mdpi.com/1422-0067/23/3/1459
https://www.mdpi.com/1422-0067/23/3/1459
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836050/
https://www.mdpi.com/1422-0067/23/3/1459
https://www.researchgate.net/publication/358171404_Current_Knowledge_about_the_New_Drug_Firibastat_in_Arterial_Hypertension
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

(S)-3-amino-4-(((S)-2-amino-4-

sulfobutyl)disulfaneyl)butane-

1-sulfonic acid

[6]

Synonyms QGC-001, RB-150 [6][7]

CAS Number 648927-86-0 [6][7][9]

Molecular Formula C₈H₂₀N₂O₆S₄ [6][9]

Molecular Weight 368.49 g/mol [6]

SMILES

O=S(CC--INVALID-LINK--

CSSC--INVALID-LINK--

CCS(=O)(O)=O)(O)=O

[6][9][10]

InChI Key
HJPXZXVKLGEMGP-

YUMQZZPRSA-N
[6][9]

Solubility Soluble in water and DMSO

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[10]

Storage (In Solvent)
-80°C for 6 months; -20°C for 1

month
[10]

Mechanism of Action and Signaling Pathway
Firibastat's antihypertensive effect is derived from its unique mechanism of targeting the renin-

angiotensin system (RAS) within the brain, in contrast to traditional RAS inhibitors that act

peripherally.[1][2]

The Brain Renin-Angiotensin System (RAS)
The brain possesses all the necessary components of a local RAS, which plays a significant

role in the central regulation of blood pressure.[2] A key step in this pathway is the conversion

of Angiotensin-II (Ang-II) to Angiotensin-III (Ang-III) by the enzyme Aminopeptidase A (APA).[2]

APA is a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue
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from Ang-II.[2] Ang-III is now understood to be one of the primary effector peptides of the brain

RAS, exerting potent effects on blood pressure regulation.[11][12]

Role of Angiotensin-III and Inhibition by Firibastat
Ang-III increases blood pressure through a tripartite mechanism of action within the central

nervous system:[2][4][5]

Increased Vasopressin Release: It stimulates the release of arginine-vasopressin (AVP), a

hormone that promotes water retention and vasoconstriction.[2][5]

Sympathetic Activation: It increases the activity of the sympathetic nervous system, leading

to a higher heart rate and constriction of peripheral blood vessels.[4][5]

Baroreflex Inhibition: It dampens the baroreflex, a homeostatic mechanism that normally

counters rapid changes in blood pressure.[4][5]

Firibastat's active metabolite, EC33, selectively binds to and inhibits APA, blocking the

formation of Ang-III.[4][6] This action normalizes the activity of the brain RAS, leading to a

reduction in blood pressure in hypertensive states.[4]

Central Nervous System (Brain)

Physiological Effects

Angiotensin-II

Aminopeptidase A
(Zinc Metalloprotease)

 Substrate

Angiotensin-III Converts

↑ Vasopressin
Release
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Tone

↓ Baroreflex
Sensitivity

Increased
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8836050/
https://www.thieme-connect.com/products/ejournals/pdf/10.4103/ajm.ajm_117_20.pdf
https://www.researchgate.net/publication/347750715_Firibastat_the_first-in-class_brain_aminopeptidase_a_inhibitor_in_the_management_of_hypertension_A_review_of_clinical_trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836050/
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.040070
https://www.researchgate.net/publication/358171404_Current_Knowledge_about_the_New_Drug_Firibastat_in_Arterial_Hypertension
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836050/
https://www.researchgate.net/publication/358171404_Current_Knowledge_about_the_New_Drug_Firibastat_in_Arterial_Hypertension
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.040070
https://www.researchgate.net/publication/358171404_Current_Knowledge_about_the_New_Drug_Firibastat_in_Arterial_Hypertension
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.040070
https://www.researchgate.net/publication/358171404_Current_Knowledge_about_the_New_Drug_Firibastat_in_Arterial_Hypertension
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.040070
https://www.medkoo.com/products/13168
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.040070
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Firibastat's mechanism of action within the brain renin-angiotensin system.

Pharmacological Data
Clinical and preclinical studies have provided quantitative data on the pharmacodynamics and

pharmacokinetics of Firibastat.

Pharmacodynamics
Firibastat's efficacy has been demonstrated through its potent enzyme inhibition and significant

blood pressure reduction in hypertensive subjects. A key finding is that Firibastat acts as an

antihypertensive agent, normalizing blood pressure in hypertensive models, rather than as a

hypotensive agent that would lower blood pressure in normotensive individuals.[4][13]
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Parameter Value / Finding
Model / Study
Population

Reference

APA Inhibition (K_i) 200 nM In vitro enzyme assay [10]

Blood Pressure

Reduction
-35.4 ± 5.2 mmHg

DOCA-salt

hypertensive rats (30

mg/kg, oral)

[2]

Daytime Systolic BP

Change

-2.7 mmHg (vs.

placebo)

Phase IIa: Mild-to-

moderate

hypertension (4

weeks)

[2][4]

Office Systolic BP

Change

-9.5 mmHg (from

baseline)

Phase IIb:

Overweight/obese,

Stage 2 hypertension

(8 weeks)

[2][13]

Office Diastolic BP

Change

-4.2 mmHg (from

baseline)

Phase IIb:

Overweight/obese,

Stage 2 hypertension

(8 weeks)

[2][13]

Systemic RAS Effect

No significant

alteration of plasma

renin or aldosterone

Human clinical trials [11][13]

Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have characterized the absorption and

clearance of Firibastat and its active metabolite EC33 following oral administration.
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Parameter Firibastat EC33
Study
Population

Reference

Median T_max

(Time to Peak

Plasma Conc.)

1.5 hours 3.0 hours

Phase I: Healthy

normotensive

volunteers

[11][13]

Peak Plasma

Concentration

Increases in a

dose-dependent

manner

Increases in a

dose-dependent

manner

Phase I: Healthy

normotensive

volunteers

[11][13]

Urinary

Clearance

Minimal (<2% of

administered

dose)

Minimal (<2% of

administered

dose)

Phase I: Healthy

normotensive

volunteers

[11][13]

Key Experimental Methodologies
The characterization of Firibastat has involved a range of standard and specialized

experimental protocols, from in vitro enzyme kinetics to human clinical trials.

In Vitro Enzyme Inhibition Assay
A standard protocol to determine the inhibitory constant (K_i) of EC33 against APA involves a

fluorometric enzyme activity assay.

Methodology:

Enzyme and Substrate: Recombinant human Aminopeptidase A is incubated with a specific

fluorogenic substrate (e.g., L-Asp-7-amido-4-methylcoumarin).

Inhibitor: The assay is run in the presence of varying concentrations of the inhibitor, EC33.

Reaction: APA cleaves the substrate, releasing a fluorescent product (7-amido-4-

methylcoumarin), which is monitored over time using a fluorometer.

Data Analysis: The initial reaction rates are plotted against inhibitor concentration. These

data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate
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the K_i value, which represents the concentration of inhibitor required to reduce enzyme

activity by half.

Preparation

Reaction & Measurement

Data Analysis

Prepare 96-well plate

Add recombinant
Aminopeptidase A

Add varying conc.
of EC33

Initiate reaction with
fluorogenic substrate

Incubate at 37°C

Measure fluorescence
kinetics over time

Calculate initial
reaction rates

Plot rates vs.
[EC33]

Fit data to
Michaelis-Menten kinetics

Determine Ki value
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Caption: General experimental workflow for determining the Ki of an APA inhibitor.

Animal Model: DOCA-Salt Hypertensive Rat
The deoxycorticosterone acetate (DOCA)-salt rat is a widely used experimental model of low-

renin, salt-sensitive hypertension, which is often resistant to traditional RAS blockers.[4]

Methodology:

Induction: Rats undergo a unilateral nephrectomy (removal of one kidney).

Treatment: The animals are then treated with weekly injections of DOCA and provided with a

high-salt (e.g., 1% NaCl) drinking solution.

Hypertension Development: This regimen leads to the development of sustained

hypertension over several weeks.

Drug Testing: Once hypertension is established, animals are treated with Firibastat (or

vehicle control) via oral gavage. Blood pressure is monitored continuously using telemetry or

tail-cuff methods to assess the drug's efficacy.

Clinical Trial Progression
The development of Firibastat followed a logical progression from preclinical evaluation to

human clinical trials to establish its safety and efficacy profile.
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Caption: Logical progression of Firibastat from preclinical to clinical development.

Conclusion
Firibastat is a pioneering drug candidate that validates the brain renin-angiotensin system as a

viable therapeutic target for hypertension. Its innovative prodrug design enables the delivery of

a specific Aminopeptidase A inhibitor to the central nervous system, achieving a targeted

reduction in blood pressure with minimal impact on systemic hormonal systems. The

comprehensive data gathered from in vitro, preclinical, and clinical studies provide a strong

foundation for its potential use, particularly in patient populations with difficult-to-treat or
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resistant hypertension.[2][4] This technical guide summarizes the core molecular and chemical

properties that underpin Firibastat's unique pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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